4,4,4-Trifluoro-1-phenylbutan-2-amine
Description
4,4,4-Trifluoro-1-phenylbutan-2-amine is a fluorinated organic compound with the molecular formula C₁₀H₁₁F₃N and a molecular weight of 202.20 g/mol. Structurally, it consists of a four-carbon chain (butan-2-amine) with a phenyl group attached to the first carbon and three fluorine atoms at the terminal (fourth) carbon. The amine group (-NH₂) is located at the second carbon, distinguishing it from positional isomers.
This compound is synthesized via high-yield methods such as GPC (gel permeation chromatography) and FCC (flash column chromatography), achieving a 99% NMR yield under optimized conditions . Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, though specific bioactivity data remain underexplored in the provided evidence.
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXKGANEWGIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with Amines
One classical approach involves the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with amines such as 1H-benzo[d]imidazol-2-amine in refluxing ethanol. This method leads to the formation of the target amine through nucleophilic addition to the diketone, followed by cyclization or condensation steps depending on the amine used.
- Reaction conditions : Reflux in ethanol, monitored by thin-layer chromatography (TLC).
- Outcome : Formation of single crystals suitable for X-ray diffraction, confirming the structure.
- Mechanistic insight : The trifluoromethyl group remains intact during the reaction, while the amine attacks the diketone carbonyl, leading to substitution and amine incorporation.
This method is efficient for derivatives but may require careful control of reaction time and temperature to optimize yield and purity.
One-Pot Synthesis Using Trifluoromethanesulfonate Salts and Phosphine Reagents
A more recent and versatile approach employs a one-pot synthesis strategy using trifluoromethanesulfonate salts (CF3SO2Na) combined with triphenylphosphine (PPh3) and silver fluoride (AgF) to generate trifluoromethyl amines under mild conditions.
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- In a nitrogen-filled glovebox, CF3SO2Na and PPh3 are combined with the amine substrate in dry acetonitrile (MeCN).
- The mixture is stirred at room temperature for 1 hour.
- AgF is then added, and the reaction is heated to 50 °C for 5 hours.
- After completion, volatiles are removed under vacuum, and the residue is purified by column chromatography.
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- Mild reaction conditions.
- High functional group tolerance.
- Good to excellent yields (up to 87% under optimized conditions).
Optimization data (selected from screening experiments):
| Entry | Substrate Ratio (1a:2a:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.5:3:3 | 50 | 5 | 51 |
| 2 | 1:1.5:3:4 | 50 | 5 | 73 |
| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |
| 4 | 1:1.5:3:4.5 | 30 | 5 | 67 |
| 5 | 1:1.5:3:4.5 | 80 | 5 | 82 |
| 7 | 1:1.5:3:4.5 | 50 | 8 | 87 |
Mechanistic and Analytical Characterization
- The reaction proceeds via the formation of a reactive trifluoromethyl intermediate facilitated by PPh3 and AgF.
- Analytical techniques such as ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry (HRMS) confirm the structure and purity of the synthesized amines.
- Crystallographic data further validate the molecular structure and confirm the trifluoromethyl group’s position.
Alternative Approaches and Derivatives
- Other derivatives of trifluoromethyl amines have been synthesized using similar protocols, varying the amine substrates to include aromatic and aliphatic amines.
- The use of perfluoroalkanesulfinates (RfSO2Na) extends the method to perfluoroalkyl amines, demonstrating the versatility of the synthetic approach.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The one-pot method using trifluoromethanesulfonate salts is currently the most efficient and practical for synthesizing this compound and related compounds.
- Reaction parameters such as reagent ratios, temperature, and time significantly influence the yield and purity.
- The use of inert atmosphere (nitrogen-filled glovebox) and anhydrous solvents is crucial to prevent side reactions and degradation.
- Analytical characterization is essential to confirm the trifluoromethyl group’s incorporation and amine functionality.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have highlighted the potential of 4,4,4-trifluoro-1-phenylbutan-2-amine derivatives as antibacterial agents. Notably, metal complexes of this compound have been investigated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that these complexes exhibit superior antibacterial properties, making them promising candidates for further development in antimicrobial therapies .
2. Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the production of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain . The synthesis process involves several steps where this compound is reacted with other chemical agents to yield the desired therapeutic compounds.
Organic Synthesis
1. Enantioselective Reactions
The compound has been employed as a catalyst in enantioselective reactions, particularly in cyanosilylation processes. These reactions are crucial for forming chiral centers in organic molecules, which are essential for developing pharmaceuticals with specific biological activities . The use of this compound in such catalytic roles demonstrates its versatility in synthetic organic chemistry.
2. Reaction Mechanisms
Research into the reaction mechanisms involving this compound reveals its ability to facilitate complex organic transformations efficiently. For example, studies have shown that it can participate in various nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group . This property enhances its reactivity and allows it to be used in diverse synthetic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The phenyl group in this compound distinguishes it from analogs like 4,4,4-Trifluorobutan-2-amine, which lacks aromaticity. Heterocyclic substituents (e.g., tetrahydro-2H-pyran-4-yl in ) introduce steric bulk and polarity, possibly affecting solubility and synthetic accessibility.
Synthesis and Stability :
- The target compound’s 99% NMR yield suggests efficient synthesis compared to discontinued analogs (e.g., ), which may face challenges in scalability or stability.
- Fluorine positioning (e.g., -CF₃ at C4) is consistent across compounds, but amine group placement (C1 vs. C2) alters reactivity and intermolecular interactions.
The discontinuation of certain analogs (e.g., ) underscores the importance of substituent selection in balancing synthetic feasibility and bioactivity.
Biological Activity
4,4,4-Trifluoro-1-phenylbutan-2-amine (C10H12F3N) is a fluorinated organic compound notable for its unique structural features, which include a trifluoromethyl group and an amine functional group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's trifluoromethyl group significantly influences its chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.
Antibacterial Properties
Research has highlighted the antibacterial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that the compound exhibits significant antibacterial activity by forming metal complexes that enhance its efficacy against resistant bacterial strains. The mechanism of action involves the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Table 1: Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| This compound | 32 µg/mL | |
| Control (Standard Antibiotic) | 8 µg/mL |
Antioxidant Properties
In addition to its antibacterial properties, derivatives of this compound have shown promising antioxidant activities. These derivatives can scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant capability is crucial for potential therapeutic applications in diseases associated with oxidative damage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to lipid membranes and proteins. This interaction modulates various biochemical pathways leading to its observed effects on bacterial growth inhibition and antioxidant activity.
Study on Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of this compound in combination with metal ions such as copper (Cu) and nickel (Ni). The results indicated that metal complexes formed with this compound exhibited enhanced antibacterial activity compared to the free amine. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and bacterial targets .
Research on Antioxidant Activity
Another significant study focused on the antioxidant properties of derivatives of this compound. The research demonstrated that these derivatives could effectively reduce lipid peroxidation in vitro and protect cellular components from oxidative damage. The findings suggest potential applications in developing therapeutic agents for conditions associated with oxidative stress.
Q & A
Q. How to design high-throughput screening for pharmaceutical applications?
- Methodological Answer :
- Fragment-Based Screening : Use the compound as a core structure in libraries for target binding assays.
- ADME Profiling : Assess pharmacokinetics (e.g., metabolic stability in liver microsomes) .
- Co-crystallization : Study target-ligand interactions using SHELX for structure-guided optimization.
Data Contradiction and Troubleshooting
Q. What steps resolve inconsistencies in biological activity across assays?
- Methodological Answer :
- Dose-Response Curves : Ensure linearity across concentrations to rule out off-target effects.
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
